molecular formula C13H15F2NO2 B2927289 N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide CAS No. 2329241-27-0

N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide

Cat. No.: B2927289
CAS No.: 2329241-27-0
M. Wt: 255.265
InChI Key: VXFKCJMRAYGUDC-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide is a chemical compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.265 g/mol. This compound features a difluorophenyl group attached to an oxane ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Scientific Research Applications

N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide can be compared with similar compounds like:

    2,6-Difluorobenzylamine: A precursor in the synthesis of the target compound, known for its reactivity and versatility in organic synthesis.

    2,6-Difluorophenylacetic acid: Another related compound with similar structural features but different chemical properties and applications.

    2,6-Difluorobenzamide: Shares the difluorophenyl group but differs in the functional group attached to the benzene ring, leading to distinct chemical behaviors.

This compound stands out due to its unique combination of the oxane ring and difluorophenyl group, offering distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-11-2-1-3-12(15)10(11)8-16-13(17)9-4-6-18-7-5-9/h1-3,9H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFKCJMRAYGUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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